Rivastigmin-N-Oxid (Technischer Grad)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rivastigmine N-Oxide (Technical Grade) is primarily used in the pharmaceutical industry as an intermediate in the production of the Alzheimer’s drug Rivastigmine . It is a white to off-white crystalline powder .

Molecular Structure Analysis

Rivastigmine N-Oxide (Technical Grade) has a molecular weight of 287.3 g/mol . The molecular formula is C14H22N2O3 .Chemical Reactions Analysis

Rivastigmine N-Oxide (Technical Grade) is a cholinesterase inhibitor . This means it works by increasing the levels of a neurotransmitter called acetylcholine in the brain .Physical and Chemical Properties Analysis

Rivastigmine N-Oxide (Technical Grade) is a white to off-white crystalline powder that is soluble in water . It has a molecular weight of 287.3 g/mol .Wissenschaftliche Forschungsanwendungen

Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „Rivastigmin-N-Oxid (Technischer Grad)“, wobei der Fokus auf sechs einzigartige Anwendungen liegt:

Neurologische Forschungschemikalien und Analytische Standards

Es dient als ein zertifiziertes Referenzmaterial für hochgenaue und zuverlässige Datenanalysen in der neurologischen Forschung und unterstützt die Entwicklung neuer therapeutischer Strategien .

Reduktion der β-Amyloid-Aggregation

Die Forschung konzentriert sich auf die Reduzierung der β-Amyloid-Aggregation durch Verringerung der β-Amyloid-Produktion, Erhöhung ihrer Clearance oder Hemmung ihrer Aggregation, was eine Schlüsselpathophysiologie bei der Alzheimer-Krankheit ist .

Nanocarrier-Arzneimittel-Abgabesysteme

Rivastigmin-Nanopartikel wurden für die Verabreichung über den intranasalen Weg entwickelt, wobei die Voroptimierung der Verarbeitungs- und Formulierungsparameter durch experimentelle Designansätze erfolgte .

Regulation der Angiogenese

Rivastigmin hat eine einzigartige Wirkung auf die Regulation der Angiogenese, Reduzierung von oxidativem Stress und Entzündungsreaktionen, was für das Überleben von Lappen bei medizinischen Eingriffen von Vorteil zu sein scheint .

Verbesserung der kognitiven Funktion

Rivastigmin ist wirksam bei der Umkehrung kognitiver Beeinträchtigungen, die durch Erkrankungen wie Scopolamin-induzierte kognitive Dysfunktion hervorgerufen werden, und zeigt seine potenzielle therapeutische Wirkung .

Wirkmechanismus

Target of Action

Rivastigmine N-Oxide (Technical Grade) is a derivative of Rivastigmine, a medication used to treat Alzheimer’s disease . The primary targets of Rivastigmine are acetylcholinesterase and butyrylcholinesterase , two enzymes that break down the neurotransmitter acetylcholine in the brain . By inhibiting these enzymes, Rivastigmine increases the concentration of acetylcholine, which plays a crucial role in memory and learning .

Mode of Action

Rivastigmine binds reversibly with and inactivates cholinesterase, preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses .

Biochemical Pathways

The primary biochemical pathway affected by Rivastigmine is the cholinergic pathway. In Alzheimer’s disease, there is a deficiency of acetylcholine due to the selective loss of cholinergic neurons in the cerebral cortex, nucleus basalis, and hippocampus . By inhibiting the enzymes that break down acetylcholine, Rivastigmine increases the concentration of this neurotransmitter, thereby enhancing cholinergic function .

Pharmacokinetics

Rivastigmine, the parent compound, is known to have a bioavailability of 60 to 72% . It is metabolized extensively via cholinesterase-mediated hydrolysis in the brain, and the metabolite undergoes N-demethylation and/or sulfate conjugation hepatically . The compound does cross the blood-brain barrier .

Result of Action

The result of Rivastigmine’s action is an increase in the concentration of acetylcholine in the brain, which can help to alleviate the symptoms of Alzheimer’s disease . This includes improvements in cognitive function, such as memory and learning .

Action Environment

It is known that rivastigmine, the parent compound, is effective in the central nervous system, particularly in the brain . Factors such as the patient’s age, body weight, and smoking status can influence the pharmacokinetics and efficacy of Rivastigmine

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

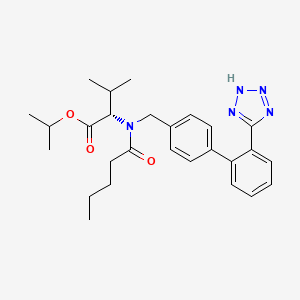

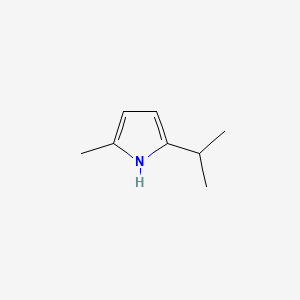

Rivastigmine N-Oxide (Technical Grade) shares a similar structure with Rivastigmine, containing a carbamate group and a substituted pyridine ring . The key difference lies in the oxidation state of the nitrogen atom in the pyridine ring. In Rivastigmine, this nitrogen is tertiary, while in Rivastigmine N-Oxide (Technical Grade), it becomes an N-oxide .

Cellular Effects

Rivastigmine N-Oxide (Technical Grade) does not have a direct mechanism of action as it is not a final drug product . Its significance lies in its role as a precursor molecule for Rivastigmine, which acts as an acetylcholinesterase inhibitor in the brain .

Molecular Mechanism

The precise mechanism of Rivastigmine has not been fully determined, but it is suggested that Rivastigmine binds reversibly with and inactivates cholinesterase (e.g., acetylcholinesterase, butyrylcholinesterase), preventing the hydrolysis of acetylcholine, and thus leading to an increased concentration of acetylcholine at cholinergic synapses .

Temporal Effects in Laboratory Settings

Rivastigmine N-Oxide (Technical Grade) serves primarily as an intermediate in the synthesis of Rivastigmine . The specific details of this synthesis are often proprietary information but likely involve a de-oxidation step to convert the N-oxide back to the tertiary amine present in Rivastigmine .

Dosage Effects in Animal Models

Rivastigmine capsules are initiated at a dose of 1.5 mg twice a day and increased over at least 4 weeks later in steps of 1.5 mg twice daily . The slow up-titration reduces the incidence of adverse effects .

Metabolic Pathways

Rivastigmine is metabolized to a lesser extent after transdermal than after oral administration, presumably because of the lack of presystemic (hepatic first pass) metabolism . So, the metabolite-to-parent AUC ratio is around 0.7 after transdermal patch administration versus 3.5 after oral administration .

Transport and Distribution

Rivastigmine is weakly bound to plasma proteins (40 %), with an apparent volume of distribution of 1.8–2.7 L/kg . It crosses the blood–brain barrier readily, with peak CSF concentrations observed 1.4–2.6 h post-dose .

Subcellular Localization

Given that Rivastigmine crosses the blood-brain barrier readily , it can be inferred that Rivastigmine N-Oxide (Technical Grade) might also have similar properties

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Rivastigmine N-Oxide (Technical Grade) involves the oxidation of Rivastigmine using hydrogen peroxide as the oxidizing agent.", "Starting Materials": [ "Rivastigmine", "Hydrogen peroxide", "Methanol" ], "Reaction": [ "Mix Rivastigmine and methanol in a flask", "Add hydrogen peroxide dropwise to the flask while stirring", "Heat the mixture at 60-70°C for 3-4 hours", "Cool the mixture to room temperature", "Filter the mixture to obtain the crude product", "Purify the crude product using recrystallization or column chromatography" ] } | |

CAS-Nummer |

1369779-37-2 |

Molekularformel |

C14H22N2O3 |

Molekulargewicht |

266.341 |

IUPAC-Name |

[3-[1-[hydroxymethyl(methyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate |

InChI |

InChI=1S/C14H22N2O3/c1-5-15(3)14(18)19-13-8-6-7-12(9-13)11(2)16(4)10-17/h6-9,11,17H,5,10H2,1-4H3 |

InChI-Schlüssel |

LIWGAHYAHSNGDC-UHFFFAOYSA-N |

SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)CO |

Synonyme |

N-Ethyl-N-methylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester N-Oxide; (S)-Ethylmethylcarbamic Acid 3-[1-(Dimethylamino)ethyl]phenyl Ester N-Oxide; [R-(R*,R*)]-2,3-Dihydroxybutanedioate N-Oxide; ENA 713 N-Oxide; Rivastigmine N-Oxide; SDZ- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2S,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570546.png)

![N-[2-(3,4-Dihydroxy-5-methylphenyl)ethyl]acetamide](/img/structure/B570547.png)

![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)